molecular formula C19H14N2OS2 B2993927 (Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one CAS No. 615282-50-3

(Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one

Cat. No. B2993927
CAS RN: 615282-50-3
M. Wt: 350.45
InChI Key: WUNDSXODOMZBIZ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives, such as the one you mentioned, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, Rh(III)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols was realized through a hydrazine-directed C–H functionalization pathway .

Scientific Research Applications

Antiplatelet Aggregation Activity

This compound has been studied for its potential in inhibiting platelet aggregation, which is a crucial step in the formation of blood clots . The indole moiety of the compound, when substituted at the N-1 position, has shown considerable activity against arachidonic acid-induced platelet aggregation. This suggests its potential use in developing new antiplatelet agents, which could be beneficial in preventing thrombotic diseases.

Synthesis of Indole Derivatives

The versatility of the indole ring system allows for the synthesis of a wide array of indole derivatives . These derivatives have applications in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer, antiviral, and anti-inflammatory properties.

Antimicrobial Activity

Thiazolidine derivatives, which include the core structure of our compound of interest, have been evaluated for their antimicrobial activity . They have shown effectiveness against various bacterial and fungal species, indicating their potential as a scaffold for developing new antimicrobial agents.

Biological Fluorescence Applications

Some indolizine derivatives, which share a similar indole core, exhibit excellent fluorescence properties . These properties can be harnessed for biological and material applications, such as in the development of organic fluorescent molecules for imaging and diagnostic purposes.

Pharmacological Properties Enhancement

The presence of sulfur in the thiazolidine ring enhances the pharmacological properties of these compounds . This makes them valuable in the synthesis of organic combinations that can be used in drug design and probe development for various biological targets.

Diverse Therapeutic Applications

Indole derivatives, including those with a thiazolidine ring, possess a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antidiabetic properties. This diversity makes the compound a highly prized moiety for the development of multifunctional drugs.

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its biological targets. Some indole derivatives have shown significant binding interactions with certain proteins, suggesting potential therapeutic applications .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their potential biological activities . Future research may focus on developing novel methods of synthesis and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

3-benzyl-5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c22-19-21(12-13-6-2-1-3-7-13)18(23)17(24-19)10-14-11-20-16-9-5-4-8-15(14)16/h1-11,23H,12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMOXJFYQRAUNV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)C=C3C=NC4=CC=CC=C43)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=O)/C=C/3\C=NC4=CC=CC=C43)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.